molecular formula C12H12F3N5O2 B2472733 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione CAS No. 2380094-84-6

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2472733
CAS No.: 2380094-84-6
M. Wt: 315.256
InChI Key: OSNLKSRLOIZFSG-UHFFFAOYSA-N
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Description

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c1-6-17-8(12(13,14)15)2-9(18-6)19-4-7(5-19)20-10(21)3-16-11(20)22/h2,7H,3-5H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNLKSRLOIZFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C2)N3C(=O)CNC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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